

An In-depth Technical Guide to 3-Methylene-4-penten-2-ol

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Compound of Interest

Compound Name: 4-Penten-2-ol, 3-methylene-

Cat. No.: B15460827

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IUPAC Name: 3-Methylene-4-penten-2-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-methylene-4-penten-2-ol. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound "**4-Penten-2-ol, 3-methylene-**" is correctly named 3-methylenepent-4-en-2-ol according to IUPAC nomenclature. It is an unsaturated secondary alcohol. A closely related isomer, and often a co-product in synthesis, is 3-methyl-4-penten-2-ol. For the purpose of this guide, data for 3-methyl-4-penten-2-ol from established databases is also included and specified as such, given the limited availability of data for 3-methylenepent-4-en-2-ol.

Table 1: Chemical Identifiers and Physical Properties of 3-Methyl-4-penten-2-ol

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O	PubChem[1]
Molecular Weight	100.16 g/mol	PubChem[1]
IUPAC Name	3-methylpent-4-en-2-ol	PubChem[1]
CAS Number	1569-59-1	PubChem[1]
InChI	InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3	PubChem[1]
SMILES	CC(C=C)C(C)O	PubChem[1]
XLogP3-AA (LogP)	1.4	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Complexity	59.2	PubChem[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-methylenepent-4-en-2-ol. While a complete set of spectra for this specific isomer is not readily available in public databases, data for the related isomer, 3-methyl-4-penten-2-ol, provides a reference.

Table 2: Spectroscopic Data for 3-Methyl-4-penten-2-ol

Spectrum Type	Data Highlights	Source
¹³ C NMR	Varian FT-80 data available	PubChem[1]
GC-MS	NIST Mass Spectrometry Data Center, Main library	PubChem[1]
IR (Vapor Phase)	SpectraBase	PubChem[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-methylenepent-4-en-2-ol is not widely published. However, a plausible synthetic route can be devised based on established organometallic chemistry principles. One common method for forming carbon-carbon bonds and introducing a hydroxyl group is the Grignard reaction.

This proposed synthesis involves the reaction of a suitable Grignard reagent with an α,β -unsaturated aldehyde.

Objective: To synthesize 3-methylenepent-4-en-2-ol.

Materials:

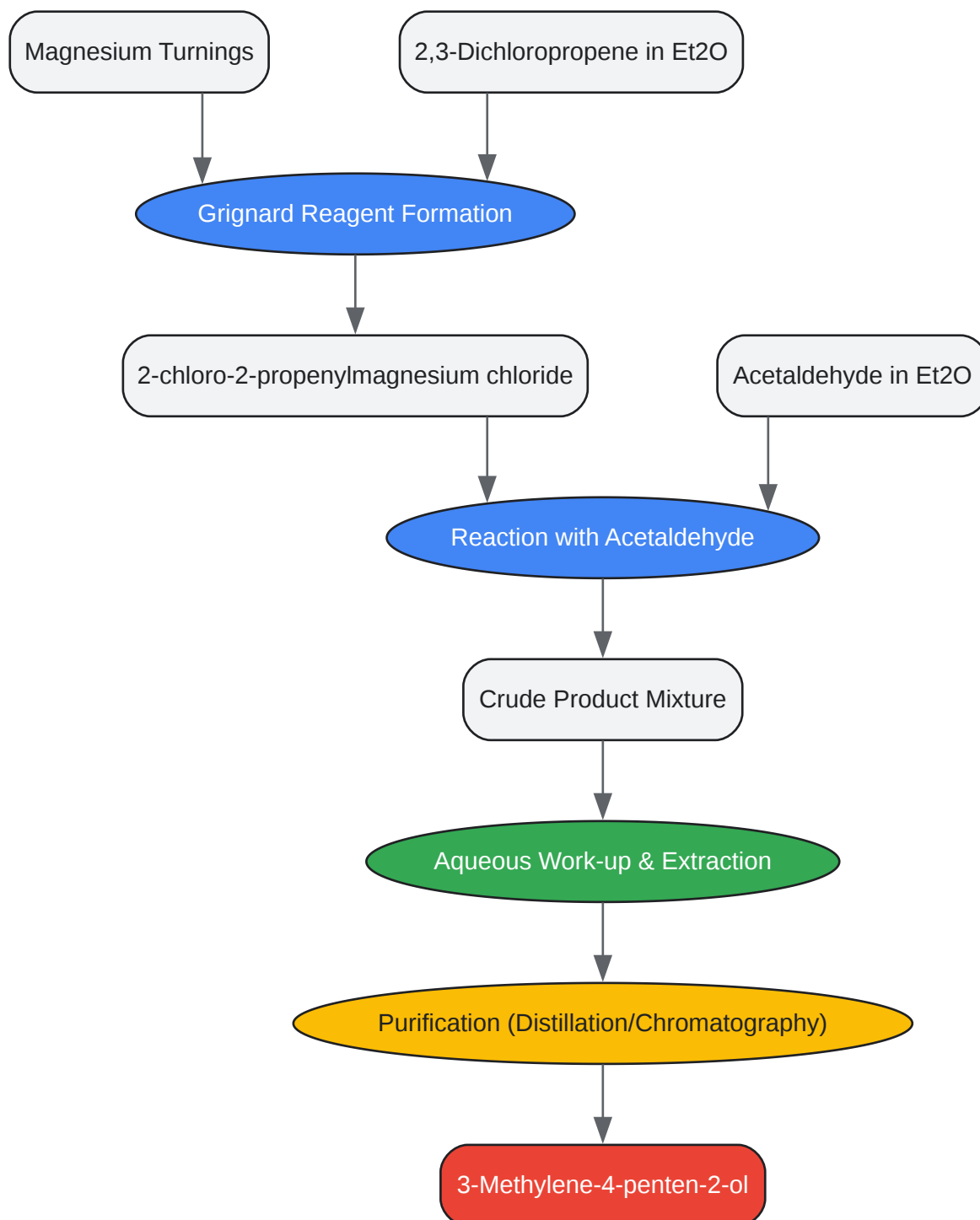
- Magnesium turnings
- Anhydrous diethyl ether
- 2,3-Dichloropropene
- Acetaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Preparation of the Grignard Reagent (2-chloro-2-propenylmagnesium chloride):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, prepare a solution of 2,3-dichloropropene in anhydrous diethyl ether.

- Add a small portion of the 2,3-dichloropropene solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
- Once the reaction starts, add the remaining 2,3-dichloropropene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
- Reaction with Acetaldehyde:
 - Cool the Grignard reagent solution in an ice bath.
 - Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether and place it in the dropping funnel.
 - Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
 - Separate the organic layer. Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the crude product by fractional distillation or column chromatography to obtain 3-methylenepent-4-en-2-ol.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.



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Caption: Proposed synthetic workflow for 3-methylenepent-4-en-2-ol.

Biological Activity and Toxicological Profile

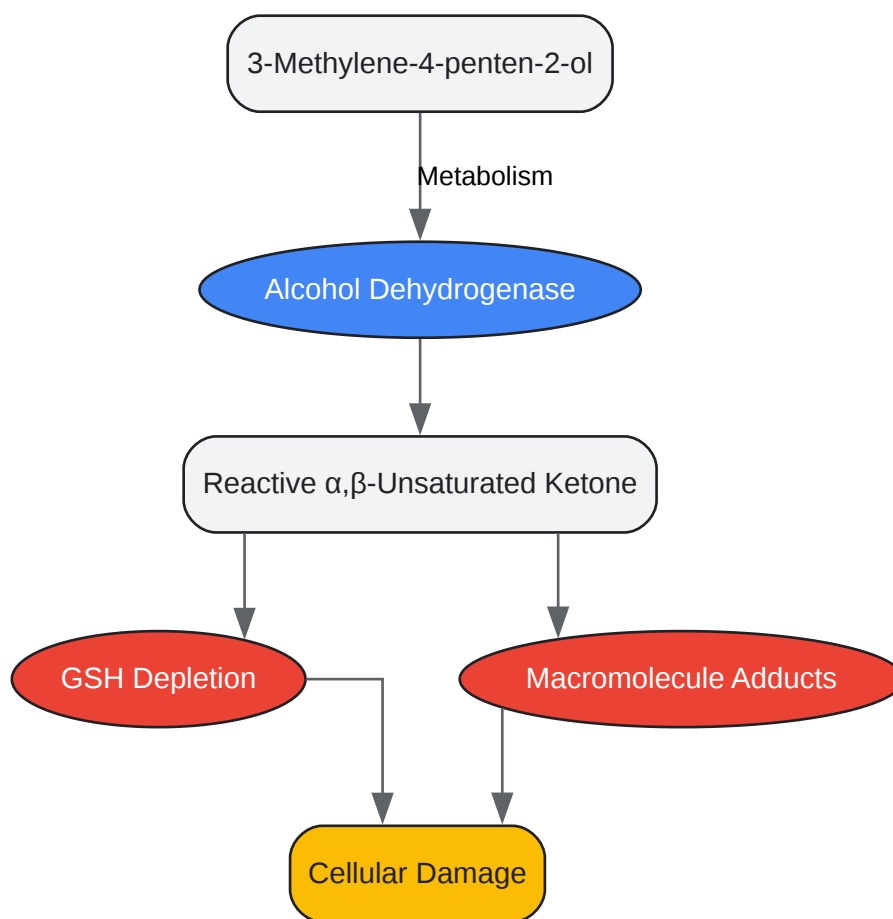
Specific studies on the biological activity or signaling pathways of 3-methylenepent-4-en-2-ol are not readily available in the current scientific literature. However, as an allylic alcohol, some general toxicological properties can be inferred.

Allylic alcohols as a class are known to be more toxic than their saturated counterparts. The toxicity of allyl alcohol itself is attributed to its *in vivo* oxidation to acrolein, a highly reactive and cytotoxic α,β -unsaturated aldehyde. This oxidation is catalyzed by alcohol dehydrogenase. Acrolein can deplete cellular glutathione (GSH) and react with cellular macromolecules, leading to cellular damage.^[2]

The presence of the allylic alcohol moiety in 3-methylenepent-4-en-2-ol suggests that it may also be a substrate for alcohol dehydrogenase, potentially leading to the formation of a reactive α,β -unsaturated ketone. The biological effects would depend on the rate of this metabolic activation and the reactivity of the resulting metabolite.

Conversely, many natural and synthetic compounds containing allyl groups have demonstrated a range of pharmacological activities, including anticancer properties.^[3] These activities are often attributed to the ability of the allyl group to act as an electrophile and interact with biological nucleophiles.

Further research is required to determine the specific biological effects, metabolic pathways, and toxicological profile of 3-methylenepent-4-en-2-ol.



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Caption: Postulated metabolic activation pathway of 3-methylenepent-4-en-2-ol.

Conclusion

3-Methylene-4-penten-2-ol is a structurally interesting unsaturated alcohol. While detailed experimental and biological data for this specific compound are sparse, its synthesis can be approached through established organometallic reactions. Its potential biological activity warrants further investigation, particularly concerning its metabolic fate and interaction with cellular systems. The information provided in this guide serves as a foundational resource for researchers interested in the study and application of this and related compounds.

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References

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